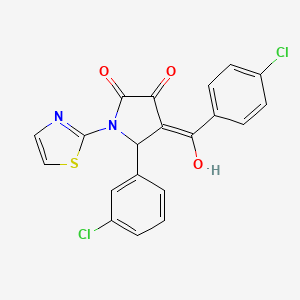
4-(4-chlorobenzoyl)-5-(3-chlorophenyl)-3-hydroxy-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-chlorobenzoyl)-5-(3-chlorophenyl)-3-hydroxy-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one is a useful research compound. Its molecular formula is C20H12Cl2N2O3S and its molecular weight is 431.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-(4-chlorobenzoyl)-5-(3-chlorophenyl)-3-hydroxy-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula: C22H14Cl2N2O3
- Molecular Weight: 425.3 g/mol
- IUPAC Name: this compound
The compound features a pyrrolidine ring substituted with chlorobenzoyl and chlorophenyl groups, which are critical for its biological activity.
The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. It is hypothesized that the compound may act as an inhibitor of specific enzymes involved in inflammatory pathways, thereby reducing inflammation. Additionally, its structural components suggest potential interactions with cancer-related pathways.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance:
- In vitro studies have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines, including HeLa and HCT116 cells. The mechanism likely involves cell cycle arrest and induction of apoptosis.
Anti-inflammatory Effects
The compound's ability to inhibit pro-inflammatory cytokines suggests its potential use in treating inflammatory diseases. Studies have demonstrated that it can reduce the expression of inflammatory markers in cellular models.
Antimicrobial Properties
Preliminary evaluations reveal antimicrobial activity against several bacterial strains. The presence of chlorinated groups enhances the antibacterial properties, making it a candidate for further development as an antimicrobial agent.
Case Studies and Research Findings
A review of recent literature highlights several key studies:
- Study on Anticancer Activity :
- Anti-inflammatory Research :
- Antimicrobial Testing :
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4-(4-chlorobenzoyl)pyridine | Structure | Moderate anticancer activity |
| 4-chlorobenzyl chloride | Structure | Weak antibacterial properties |
| 4-chlorophenyl pyridinyl methanone | Structure | Strong anti-inflammatory effects |
This table illustrates how the target compound compares with similar molecules in terms of biological activities.
属性
IUPAC Name |
(4E)-5-(3-chlorophenyl)-4-[(4-chlorophenyl)-hydroxymethylidene]-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Cl2N2O3S/c21-13-6-4-11(5-7-13)17(25)15-16(12-2-1-3-14(22)10-12)24(19(27)18(15)26)20-23-8-9-28-20/h1-10,16,25H/b17-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYVLFACVDGUCBI-BMRADRMJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C(=O)N2C4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)C2/C(=C(/C3=CC=C(C=C3)Cl)\O)/C(=O)C(=O)N2C4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














